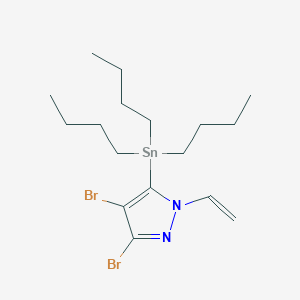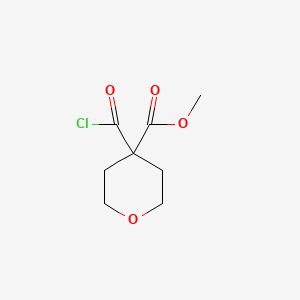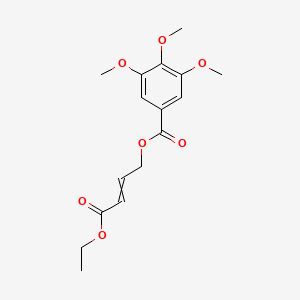
4-Ethoxy-4-oxobut-2-en-1-yl 3,4,5-trimethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxy-4-oxobut-2-en-1-yl 3,4,5-trimethoxybenzoate is an organic compound that belongs to the class of fatty acid esters. These compounds are carboxylic ester derivatives of fatty acids. The structure of this compound includes an ethoxy group, a ketone group, and a trimethoxybenzoate moiety, making it a unique and interesting molecule for various chemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-4-oxobut-2-en-1-yl 3,4,5-trimethoxybenzoate typically involves the esterification of 4-ethoxy-4-oxobut-2-enoic acid with 3,4,5-trimethoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar esterification reactions on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems may enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethoxy-4-oxobut-2-en-1-yl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: 4-Ethoxy-4-oxobut-2-enoic acid derivatives.
Reduction: 4-Ethoxy-4-hydroxybut-2-en-1-yl 3,4,5-trimethoxybenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Ethoxy-4-oxobut-2-en-1-yl 3,4,5-trimethoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of esterification reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 4-Ethoxy-4-oxobut-2-en-1-yl 3,4,5-trimethoxybenzoate involves its interaction with various molecular targets and pathways. The compound’s ester and ketone groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Ethoxy-4-oxobut-2-enoic acid: A precursor in the synthesis of 4-Ethoxy-4-oxobut-2-en-1-yl 3,4,5-trimethoxybenzoate.
3,4,5-Trimethoxybenzoic acid: Another precursor used in the synthesis.
4-Hydroxy-3,5,5-trimethyl-4-(3-oxobut-1-en-1-yl)cyclohex-2-enone: A structurally similar compound with different functional groups.
Uniqueness
This compound is unique due to its combination of an ethoxy group, a ketone group, and a trimethoxybenzoate moiety. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research in multiple fields.
Propriétés
Numéro CAS |
918668-61-8 |
|---|---|
Formule moléculaire |
C16H20O7 |
Poids moléculaire |
324.32 g/mol |
Nom IUPAC |
(4-ethoxy-4-oxobut-2-enyl) 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C16H20O7/c1-5-22-14(17)7-6-8-23-16(18)11-9-12(19-2)15(21-4)13(10-11)20-3/h6-7,9-10H,5,8H2,1-4H3 |
Clé InChI |
KFXUZUAVWFOMHY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=CCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


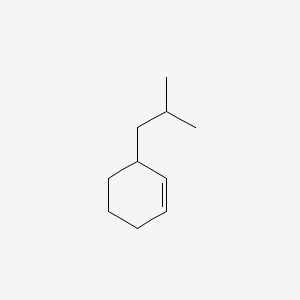

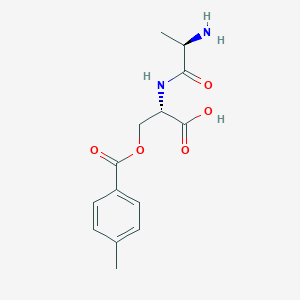
![N-[5-Oxo-2-(trifluoromethyl)-1,2lambda~4~-oxathiolan-2-yl]benzenesulfonamide](/img/structure/B14176742.png)
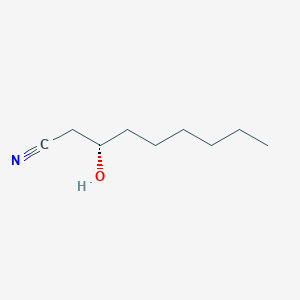
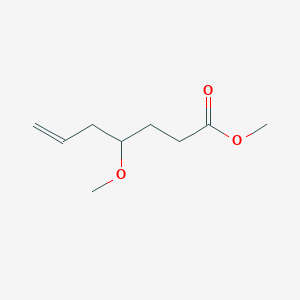
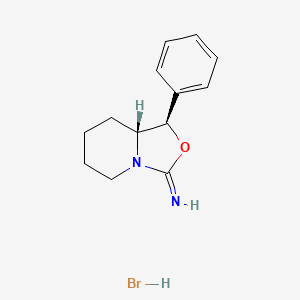
![N,N-Dimethyl-4-[4-(trimethylsilyl)but-1-en-3-yn-1-yl]aniline](/img/structure/B14176771.png)
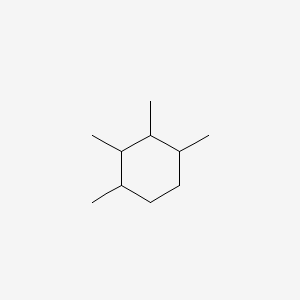
![4-Methyl-5h-pyrido[4,3-b]indol-3-amine](/img/structure/B14176782.png)
![N,N-diphenyl-4-[2-[4-(4-phenylphenyl)phenyl]ethenyl]aniline](/img/structure/B14176791.png)
![N-[(4-Methoxyphenyl)(diphenyl)methyl]-L-serylglycine](/img/structure/B14176794.png)
